Allyl-isopropyl-acetylharnstoff
Description
Allyl-isopropyl-acetylharnstoff (AIAH) is a urea derivative characterized by the presence of both allyl (CH₂=CH–CH₂–) and isopropyl (CH(CH₃)₂) substituents, along with an acetyl group. The compound's unique combination of substituents likely influences its physicochemical properties, metabolic stability, and biological activity, warranting comparative analysis with structurally related compounds.
Properties
IUPAC Name |
N-propan-2-yl-N-(prop-2-enylcarbamoyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-5-6-10-9(13)11(7(2)3)8(4)12/h5,7H,1,6H2,2-4H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZOGNFCXFRFRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(=O)C)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Preparation Methods
Formation of Allyl Isopropyl Acetyl Chloride
Allyl isopropyl acetic acid is treated with thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds under anhydrous conditions at reflux (40–45°C) for 12 hours, yielding the acyl chloride intermediate. Key parameters include:
Urea Condensation
The acyl chloride is reacted with urea in acetonitrile under reflux. A 2025 study reported a 68.8% yield when using a 2:1 molar excess of urea. Critical conditions include:
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Temperature : 80–85°C
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Reaction time : 1–2 hours
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Workup : Ethyl acetate extraction followed by recrystallization in a 1:3 ethyl acetate/petroleum ether mixture.
This method’s efficiency stems from the high electrophilicity of the acyl chloride, facilitating nucleophilic attack by urea’s amine groups.
Barbituric Acid Hydrolysis Route
Early synthetic approaches utilized alkaline hydrolysis of 5-allyl-5-isopropyl barbituric acid, as disclosed in US Patent 6,096,837. Though historically significant, this method faces limitations:
The mechanism involves ring-opening of the barbituric acid core, followed by decarboxylation to yield the target urea derivative. Despite its simplicity, industrial adoption remains limited due to poor scalability.
Malonate Ester Alkylation Pathway
A three-step route via dialkyl malonates offers improved yield and purity, as detailed in CN107501129A.
Synthesis of Dialkyl-2-Allyl-2-Isopropylmalonate
Sodium hydride (60% dispersion in oil) deprotonates dimethyl-2-isopropylmalonate in DMF at 20–25°C, followed by allyl bromide addition:
| Step | Conditions | Yield |
|---|---|---|
| Deprotonation | 1 hr, 20–25°C | – |
| Alkylation | 3–4 hrs, 40–45°C | 89.4% |
The product, dimethyl-2-allyl-2-isopropylmalonate, is isolated as an oily layer after aqueous workup.
Decarboxylation to Methyl-2-Isopropyl-4-Pentenoate
Heating the malonate ester with sodium bromide in dimethyl sulfoxide (DMSO) at 140–160°C for 12 hours induces decarboxylation:
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Yield : 89.1%
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Purity : 99% (GC)
Urea Coupling
The pentenoate ester reacts with sodium urea (prepared from NaH and urea in DMF) at 10–15°C for 8 hours:
This route’s advantage lies in its high intermediate yields (>89%), though the multi-step process increases operational complexity.
Direct Alkylation of Urea
A modified approach bypasses acyl chloride formation by directly alkylating urea with methyl-2-isopropyl-4-pentenoate. As per JP2020059693A:
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Sodium Urea Preparation : Urea (57.6 g, 0.96 mol) reacts with NaH (20 g, 0.833 mol) in DMF at 10–15°C.
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Alkylation : The pentenoate ester (100 g, 0.64 mol) is added dropwise, maintaining temperatures below 15°C.
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Isolation : Precipitation in chilled water followed by xylene slurry purification yields 90 g (76.9%) of product.
This method eliminates hazardous acyl chloride handling but requires stringent temperature control to prevent urea decomposition.
Comparative Analysis of Methods
Industrial-Scale Considerations
Large-scale production favors the malonate ester route due to:
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Scalability : Batch sizes exceeding 100 kg demonstrated in CN107501129A.
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Solvent Recovery : DMF and DMSO are recycled via distillation, reducing costs.
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Safety Profile : Eliminates pyrophoric NaH through alternative bases (e.g., KOtBu).
Recent advancements (2025) focus on continuous-flow systems to enhance the acid chloride method’s safety and throughput.
Q & A
Q. What interdisciplinary approaches integrate this compound into renewable energy or materials science research?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
